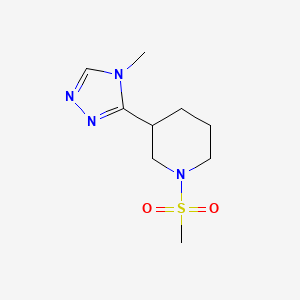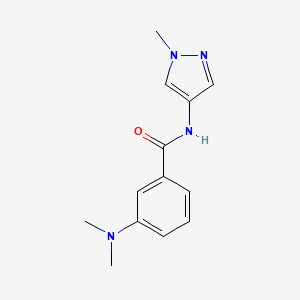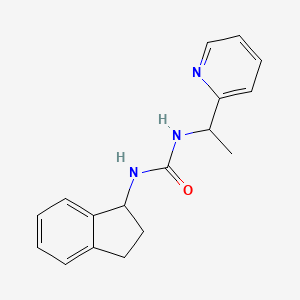
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine, also known as MTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in fungal and bacterial growth. 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been shown to inhibit the growth of various fungi and bacteria in laboratory experiments.
Biochemical and Physiological Effects:
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been shown to have low toxicity in laboratory experiments, with no significant adverse effects observed at low concentrations. However, at high concentrations, 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine may have toxic effects on cells and tissues. 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has also been shown to have some antioxidant activity in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine in laboratory experiments is its relatively low cost and ease of synthesis. However, one limitation is that 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine may have limited solubility in some solvents, which may affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine. One area of interest is the development of more efficient and cost-effective synthesis methods for 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine. Another area of interest is the investigation of 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine's potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine and its potential applications in various fields.
Synthesemethoden
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine can be synthesized through a multistep process involving the reaction of 4-methyl-1,2,4-triazole-3-thiol with 1-chloro-3-(methylsulfonyl)propan-2-ol, followed by reaction with piperidine. The final product is obtained through purification steps such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been studied for its potential use in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been investigated as a potential antifungal and antibacterial agent. In agriculture, 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been studied for its potential use as a pesticide. In material science, 1-Methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine has been investigated for its potential use as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-3-(4-methyl-1,2,4-triazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-12-7-10-11-9(12)8-4-3-5-13(6-8)16(2,14)15/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOSBDPMXASVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7526329.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7526331.png)

![4-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]piperazin-2-one](/img/structure/B7526346.png)
![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)


![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)
![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)